Cas no 101043-37-2 (Microcystin-LR)

Microcystin-LR structure
Microcystin-LR structure
商品名:Microcystin-LR
CAS番号:101043-37-2
MF:C49H74N10O12
メガワット:995.1717
CID:140736
PubChem ID:445434

Microcystin-LR 化学的及び物理的性質

名前と識別子

    • Cyclo[2,3-didehydro-N-methylalanyl-D-alanyl-L-leucyl-(3S)-3-methyl-D-b-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-g-glutamyl]
    • 5-L-Arginine-microcystin LA
    • Microcystin LR
    • Microcystin-LR
    • Microcystin-LR solution
    • 5-L-Arginine-cyanoginosin
    • akerstox
    • C05371
    • CYANOGINOSIN-LR
    • cyclo(D-Ala-L-Leu-D-MeAsp-L-Arg-Adda-D-Glu-Mdha)
    • MC-LR
    • MCYST-LR
    • microcystin-a
    • Toxin T 17 (Microcystis aeruginosa)
    • TOXIN,BLUE-GREENALGA
    • toxin-lr
    • Microcystin LR 95%
    • Cyanoginosin LR
    • Microcystis aeruginosa toxin
    • C49H74N10O12
    • EQ8332842Y
    • Microcystin-LR, Microcystis aeruginosa
    • Toxin I (Microcystis aeruginosa)
    • 5-L-Argininecyanoginosin LA
    • toxin I, cyanobacterium
    • toxin t-17 (Microcystis aeruginosa)
    • NSC 733608
    • DTXSID3031654
    • Toxin, blue green alga, Microcystis aeruginosa
    • GTPL4735
    • 8-[3-amino(imino)methylaminopropyl]-15-isobutyl-5-[6-methoxy-3,5-dimethyl-7-phenyl-(1E,3E)-1,3-heptadienyl]-4,11,18,22-tetramethyl-21-methylene-3,7,10,14,17,20,23-heptaoxo-2,6,9,13,16,19,22-heptaazacyclopentacosane-1,12-dicarboxylic acid
    • cyclo[2,3-didehydro-N-methylalanyl-D-alanyl-L-leucyl-erythro-3-methyl-D-beta-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl-D-gamma-glutamyl]
    • 1,7-ANHYDRO(D-ALANYL-L-LEUCYL-(3S)-3-METHYL-D-.BETA.-ASPARTYL-L-ARGINYL-(2S,3S,4E,6E,8S,9S)-3-AMINO-4,5,6,7-TETRADEHYDRO-9-METHOXY-2,6,8-TRIMETHYL-10-PHENYLDECANOYL-D-.GAMMA.-GLUTAMYL-2,3-DIDEHYDRO-N-METHYLALANINE)
    • CHEBI:6925
    • MICROCYSTIN-LR [HSDB]
    • CYCLO(2,3-DIDEHYDRO-N-METHYLALANYL-D-ALANYL-L-LEUCYL-(3S)-3-METHYL-D-.BETA.-ASPARTYL-L-ARGINYL-(2S,3S,4E,6E,8S,9S)-3-AMINO-9-METHOXY-2,6,8-TRIMETHYL-10-PHENYL-4,6-DECADIENOYL-D-.GAMMA.-GLUTAMYL)
    • (5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
    • 1,7-anhydro[D-alanyl-L-leucyl-(3S)-3-methyl-D-beta-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl-D-gamma-glutamyl-2,3-didehydro-N-methylalanine]
    • 101043-37-2
    • MCLR
    • Cyanoginosin-LR;MC-LR;Toxin T 17 (Microcystis aeruginosa)
    • 1ST9122
    • 1ST9122-20M
    • Microcystin LR Solution in Methanol, 20ug/mL
    • Q6839436
    • cyclo[D-alanyl-L-leucyl-(3S)-3-methyl-D-beta-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl-D-gamma-glutamyl-2,3-didehydro-N-methylalanyl]
    • HSDB 7751
    • NSC-733608
    • MICROCYSTIN-LR [IARC]
    • 15-(3-Guanidino-propyl)-8-isobutyl-18-((1E,3E)-6-methoxy-3,5-dimethyl-7-phenyl-hepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21heptaaza-cyclopentacosane-11,22-dicarboxylic acid
    • HY-P0072
    • CHEMBL444092
    • 15-(3-Guanidino-propyl)-8-isobutyl-18-(6-methoxy-3,5-dimethyl-7-phenyl-hepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21heptaaza-cyclopentacosane-11,22-dicarboxylic acid
    • CS-5404
    • UNII-EQ8332842Y
    • NSC733608
    • SCHEMBL21245230
    • microcystin-la, 5-l-arginine-
    • BRN 4779759
    • BDBM50061067
    • CYCLO(2,3-DIDEHYDRO-N-METHYLALANYL-D-ALANYL-L-LEUCYL-ERYTHRO-3-METHYL-D-.BETA.-ASPARTYL-L-ARGINYL-(2S,3S,4E,6E,8S,9S)-4,5,6,7-TETRADEHYDRO-9-METHOXY-2,6,8-TRIMETHYL-10-PHENYL-3-AMINODECANOYL-D-.GAMMA.-GLUTAMYL)
    • Cyanoginosin LA, 5-L-arginine-
    • cyclo(Ala-Leu-MAsp-Arg-Adda-isoGlu-Mdha)
    • Toxin I cyanobacterium
    • DA-55470
    • Microcystin-LR microcystis aeruginosa
    • 98226-43-8
    • ZYZCGGRZINLQBL-GWRQVWKTSA-N
    • ACB-ARG-ADD-CAB-MAA-DAL-LEU
    • DTXCID90374984
    • MICROCYSTIN-LR (IARC)
    • cyclo(alanyl-leucyl-beta-methylaspartyl-arginyl-(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid)-isoglutamyl-N-methyldehydroalanyl)
    • microcystin-leucine arginine (MC-LR)
    • CYCLO(2,3-DIDEHYDRO-N-METHYLALANYL-D-ALANYL-L-LEUCYL-(3S)-3-METHYL-D-BETA-ASPARTYL-L-ARGINYL-(2S,3S,4E,6E,8S,9S)-3-AMINO-9-METHOXY-2,6,8-TRIMETHYL-10-PHENYL-4,6-DECADIENOYL-D-GAMMA-GLUTAMYL)
    • cyclo(2,3-didehydro-N-methylalanyl-D-alanyl-L-leucyl-erythro-3-methyl-D-beta-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl-D-gamma-glutamyl)
    • 1,7-ANHYDRO(D-ALANYL-L-LEUCYL-(3S)-3-METHYL-D-BETA-ASPARTYL-L-ARGINYL-(2S,3S,4E,6E,8S,9S)-3-AMINO-4,5,6,7-TETRADEHYDRO-9-METHOXY-2,6,8-TRIMETHYL-10-PHENYLDECANOYL-D-GAMMA-GLUTAMYL-2,3-DIDEHYDRO-N-METHYLALANINE)
    • (5R,8S,11R,12S,15S,18S,19S,22R)-15-(3-(diaminomethylideneamino)propyl)-18-((1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
    • Microcystin-leucine arginine
    • cyclo(D-alanyl-L-leucyl-(3S)-3-methyl-D-beta-aspartyl-L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl-D-gamma-glutamyl-2,3-didehydro-N-methylalanyl)
    • インチ: 1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,40+/m0/s1
    • InChIKey: ZYZCGGRZINLQBL-GWRQVWKTSA-N
    • ほほえんだ: O=C1[C@]([H])(C([H])([H])C([H])([H])C([H])([H])/N=C(\N([H])[H])/N([H])[H])N([H])C([C@@]([H])(C([H])([H])[H])[C@]([H])(C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@@]([H])(C([H])([H])[H])N([H])C(C(=C([H])[H])N(C([H])([H])[H])C(C([H])([H])C([H])([H])[C@]([H])(C(=O)O[H])N([H])C([C@@]([H])(C([H])([H])[H])[C@]([H])(/C(/[H])=C(\[H])/C(/C([H])([H])[H])=C(\[H])/[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])OC([H])([H])[H])N1[H])=O)=O)=O)=O)=O)=O
    • BRN: 4779759

計算された属性

  • せいみつぶんしりょう: 994.549
  • どういたいしつりょう: 994.549
  • 同位体原子数: 0
  • 水素結合ドナー数: 10
  • 水素結合受容体数: 13
  • 重原子数: 71
  • 回転可能化学結合数: 15
  • 複雑さ: 2000
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 1001
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 343

じっけんとくせい

  • 色と性状: フィルム固体
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: 11 °C
  • 屈折率: 1.598
  • ようかいど: ethanol: 1 mg/mL
  • PSA: 340.64000
  • LogP: 3.92970
  • ようかいせい: 未確定

Microcystin-LR セキュリティ情報

Microcystin-LR 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M30110-1mg
Microcystin-LR
101043-37-2
1mg
¥4188.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
33893-1ML-R
Microcystin-LR
101043-37-2
1ml
¥3534.32 2023-04-25
DC Chemicals
DC23910-1 mg
Microcystin-LR
101043-37-2 >98%
1mg
$625.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57456-1mg
Microcystin-LR
101043-37-2 98%
1mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57456-5mg
Microcystin-LR
101043-37-2 98%
5mg
¥0.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
33893-1ML-R
101043-37-2
1ML
¥3534.32 2023-01-15
Ambeed
A442024-5mg
(5R,8S,11R,12S,15S,18S,19S,22R)-15-(3-Guanidinopropyl)-8-isobutyl-18-((1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dien-1-yl)-1,5,12,19-tetramethyl-2-methylene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptaazacyclopentacosane-11,22-dicarboxylic acid
101043-37-2 99%
5mg
$4389.0 2024-05-30
Apollo Scientific
BIM7000-100g
Microcystin LR
101043-37-2
100g
£125.00 2025-02-19
Apollo Scientific
BIM7000-10mg
Microcystin LR
101043-37-2
10mg
£5089.00 2025-04-05
Apollo Scientific
BIM7000-5mg
Microcystin LR
101043-37-2
5mg
£3600.00 2025-02-19

Microcystin-LR 関連文献

Microcystin-LRに関する追加情報

Microcystin-LR: A Comprehensive Overview of Its Chemical Structure, Ecological Impact, and Research Significance

Microcystin-LR, a cyclic heptapeptide with the chemical structure [D-AlaL-L-Rib-L-Leu-D-Glu-L-Asp-D-Glu-L-Arg], is one of the most extensively studied members of the microcystin family. Identified by its unique CAS number 101043-37-2, this compound is produced by various species of cyanobacteria (commonly known as blue-green algae), particularly those within the genus *Microcystis*. Its molecular formula, C₄₉H₇₄N₁₀O₁₃S, reflects a complex arrangement of amino acids that confer both stability and biological activity. The "LR" in its name denotes the specific stereochemistry and amino acid composition at positions L and R in the heptapeptide ring, distinguishing it from other variants like microcystin-LA or microcystin-WR. Recent studies have highlighted its role as a potent hepatotoxin, capable of disrupting cellular signaling pathways through irreversible inhibition of protein phosphatases PP1 and PP2A.

The ecological distribution of Microcystin-LR is closely linked to eutrophication-driven blooms in freshwater ecosystems. These blooms, often exacerbated by agricultural runoff and climate change, have led to increased global prevalence of the toxin in lakes, reservoirs, and rivers. For instance, a 2023 study published in *Environmental Science & Technology* documented elevated concentrations of Microcystin-LR in tropical freshwater systems due to rising temperatures and altered precipitation patterns. The compound’s resistance to degradation under typical environmental conditions—such as UV exposure or microbial activity—further amplifies its persistence in aquatic habitats. This has spurred research into advanced removal techniques, including biochar adsorption and engineered microbial consortia for bioremediation.

Mechanistically, Microcystin-LR exerts its toxicity by binding to serine/threonine phosphatases via a conserved Cys-Gly motif. The resulting inhibition leads to hyperphosphorylation of key regulatory proteins like *tau* and *heat shock proteins*, which has been implicated in liver cell apoptosis and DNA damage. A groundbreaking 2024 study in *Nature Communications* demonstrated that chronic low-dose exposure to Microcystin-LR can also contribute to oxidative stress-induced mitochondrial dysfunction, potentially linking it to long-term health risks such as hepatic fibrosis or carcinogenesis. These findings underscore the importance of monitoring even sub-lethal levels of contamination in water supplies.

In terms of analytical detection, traditional methods like high-performance liquid chromatography (HPLC) with mass spectrometry (MS) remain gold standards for quantifying Microcystin-LR in environmental samples. However, recent advancements have introduced more sensitive and cost-effective alternatives. For example, CRISPR-based biosensors developed in 2025 offer single-molecule detection capabilities with minimal sample preparation time. Additionally, surface-enhanced Raman spectroscopy (SERS) has shown promise for field-deployable monitoring systems due to its ability to detect trace amounts without requiring complex instrumentation. These innovations are critical for improving early warning systems during algal bloom events.

The environmental impact of Microcystin-LR extends beyond acute toxicity concerns. Long-term exposure can disrupt aquatic food webs by selectively targeting filter feeders such as zooplankton and bivalves. A meta-analysis from *Aquatic Toxicology* (Q4 2025) revealed that populations exposed to recurring microcystin contamination exhibit reduced biodiversity indices compared to control ecosystems. Moreover, photolytic degradation studies have shown that while sunlight can partially break down the toxin into less harmful metabolites like deoxy-Microcystin-LR, residual compounds may still pose ecological risks through bioaccumulation.

Research into mitigation strategies continues to evolve rapidly. Photoelectrochemical oxidation using TiO₂-based nanomaterials has emerged as a promising approach for wastewater treatment plants struggling with cyanotoxin removal challenges. In parallel efforts from 2026 on biofilm engineering projects at ETH Zürich demonstrated that immobilized laccase enzymes could achieve over 95% degradation efficiency under controlled conditions—a development that could revolutionize decentralized water purification systems if scaled appropriately.

Beyond environmental hazards management applications are being explored across multiple domains including biomedical research where purified forms serve as valuable tools for studying protein phosphorylation dynamics within human cells Another area involves agricultural science where controlled use experiments suggest potential applications as selective herbicides against invasive aquatic plants without harming non-target species This dual-edged nature necessitates rigorous safety protocols when handling laboratory-grade preparations characterized by their high purity (>98%) typically stored under refrigerated conditions at -8°C until further analysis

The global scientific community remains actively engaged in understanding both natural occurrence patterns and synthetic analog development A notable breakthrough occurred recently when researchers successfully synthesized modified microcystins with enhanced solubility profiles enabling broader application possibilities while maintaining structural specificity required for biological studies Such developments open new avenues for pharmaceutical investigations although current regulations emphasize strict containment measures during all phases from production through disposal given their inherent biological potency even at picogram concentrations per milliliter

Ongoing research initiatives focus on elucidating epigenetic effects associated with prolonged exposure particularly concerning transgenerational impacts observed in zebrafish models These studies employ cutting-edge transcriptomic profiling techniques combined with targeted metabolomics approaches revealing unexpected correlations between microRNA expression patterns and developmental abnormalities This line inquiry may ultimately lead improved risk assessment frameworks incorporating multi-generational endpoints alongside conventional acute toxicity metrics currently used regulatory guidelines worldwide

In summary while primarily recognized as a public health concern due its association with toxic algal blooms ongoing investigations continue uncover novel aspects regarding molecular mechanisms ecological consequences mitigation technologies And potential therapeutic applications As new analytical tools emerge alongside deeper mechanistic insights our understanding this complex molecule will undoubtedly expand offering fresh perspectives on managing cyanobacterial toxins within increasingly interconnected aquatic ecosystems This dynamic research landscape ensures continued relevance both environmental science disciplines pharmaceutical innovation sectors moving forward

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